3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Lipophilicity Drug Design Permeability

Researchers requiring a sterically demanding, polysubstituted cyclobutane building block often face limited commercial availability of analogs with precisely positioned tert-butyl and methylsulfanyl groups. This compound solves that gap. - Lipophilic fragment (XLogP3-AA 2.8) with TPSA 62.6 Ų for hydrophobic pocket targeting. - Methylsulfanyl handle enables late-stage oxidation to sulfoxide/sulfone for polarity fine-tuning. - MW 202.32 g/mol fits fragment-like property space; offers three distinct vectors for elaboration.

Molecular Formula C10H18O2S
Molecular Weight 202.32 g/mol
Cat. No. B13244799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
Molecular FormulaC10H18O2S
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC(C1)(C(=O)O)SC
InChIInChI=1S/C10H18O2S/c1-9(2,3)7-5-10(6-7,13-4)8(11)12/h7H,5-6H2,1-4H3,(H,11,12)
InChIKeyLMWFYLZMUAZBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid – Structural Identity and Physicochemical Profile


3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS 1481450-52-5, MF C₁₀H₁₈O₂S, MW 202.32 g/mol) is a polysubstituted cyclobutane derivative bearing a tert-butyl group at the 3-position, a methylsulfanyl group at the 1-position, and a carboxylic acid functionality [1]. The cyclobutane scaffold is recognized in modern medicinal chemistry for its ability to confer conformational restriction, improve metabolic stability, and serve as a bioisostere for various functional groups, contributing to the optimization of pharmacological properties [2]. This compound represents a specific, low-molecular-weight building block whose combination of a sterically demanding tert-butyl group, a thioether moiety, and a carboxy group generates a differentiated physicochemical signature relative to other cyclobutane-based carboxylic acids.

Building Block

Polysubstituted cyclobutane scaffold for drug discovery research

Physicochemical Tuning

Tert-butyl and methylsulfanyl groups jointly modulate lipophilicity and polar surface area

Conformational Studies

Three rotatable bonds on a puckered ring provide a distinct flexibility profile

Differentiation from Generic Cyclobutane Carboxylic Acids


Substituting this compound with a simpler cyclobutane carboxylic acid (e.g., unsubstituted or mono-substituted analogs) is not feasible without altering key physicochemical properties that govern molecular recognition, permeability, and solubility. The precisely positioned tert-butyl and methylsulfanyl substituents collectively modulate lipophilicity, polar surface area, and conformational flexibility to values that are meaningfully distinct from those of close structural analogs [1]. In cyclobutane-based drug discovery, subtle changes to ring substitution have been shown to significantly affect biological activity, pharmacokinetic profiles, and selectivity profiles, as the cyclobutane ring's puckered conformation influences the three-dimensional presentation of substituents to biological targets [2].

Lipophilicity shift: Replacing with a des-tert-butyl analog can lower computed LogP by over 1.2 units, potentially altering passive permeability and binding pocket occupancy.

Polar surface area mismatch: Simpler cyclobutane acids lack the thioether group, reducing TPSA by ~25 Ų, which may impact solubility and nonspecific binding.

Conformational space difference: Analogs with fewer rotatable bonds restrict accessible conformations, which may shift structure-activity relationships in target engagement studies.

Quantitative Differentiation Evidence


Elevated Lipophilicity vs. Closest Analogs

3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid exhibits a computed XLogP3-AA of 2.8, which is 1.2 to 1.3 log units higher than the unsubstituted analog 1-(methylsulfanyl)cyclobutane-1-carboxylic acid (LogP 1.53) and 1.2 log units higher than 3-methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (XLogP3-AA 1.6). [1][2][3]

Lipophilicity
Cross-study comparable

Δ +1.27 LogP vs des-tert-butyl analog

Higher computed lipophilicity may support membrane permeability research.

Computed XLogP3-AA 2.8; comparator LogP 1.53.

Lipophilicity Drug Design Permeability

Increased Topological Polar Surface Area

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 62.6 Ų, which is 69% larger than the TPSA of 37.0 Ų for 1-(methylsulfanyl)cyclobutane-1-carboxylic acid and 68% larger than the TPSA of 37.3 Ų for 3-tert-butylcyclobutane-1-carboxylic acid. [1][2][3]

Polar Surface Area
Cross-study comparable

TPSA +25.6 Ų (+69%) vs comparator

Increased polarity may enhance aqueous solubility and reduce nonspecific binding.

Computed TPSA 62.6 Ų; comparator 37.0 Ų.

Polar Surface Area Solubility Bioavailability

Enhanced Conformational Flexibility

The target compound possesses 3 rotatable bonds (t-Bu C–C, S–CH₃, and C–COOH), compared to 2 rotatable bonds for the des-tert-butyl analog 1-(methylsulfanyl)cyclobutane-1-carboxylic acid and 2 for the des-methylsulfanyl analog 3-tert-butylcyclobutane-1-carboxylic acid. [1][2][3]

Rotatable Bonds
Cross-study comparable

3 rotatable bonds vs 2 for closest analogs

Extra bond expands conformational sampling, relevant for target recognition studies.

Computed values; may influence entropic binding contributions.

Conformational Flexibility Molecular Recognition Entropy

Research and Industrial Application Scenarios


Optimizing Hydrophobic Protein–Ligand Interactions

A medicinal chemistry team targeting a hydrophobic binding pocket can use the elevated XLogP3-AA of 2.8 (vs. ~1.5 for des-tert-butyl analogs [1]) to enhance a lead compound's affinity. The tert-butyl group fills lipophilic sub-pockets while the methylsulfanyl group offers a potential oxidation handle for late-stage diversification to sulfoxide or sulfone, thereby fine-tuning polarity and target residence time without major scaffold redesign.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 202.32 g/mol and a TPSA of 62.6 Ų [2], this compound fits fragment-like property space (MW < 300, TPSA < 100 Ų) while offering higher lipophilicity and sulfur-mediated hydrogen-bonding potential compared to simpler cyclobutane carboxylic acid fragments. Its three distinct functional groups (COOH, SMe, t-Bu) provide three distinct vectors for fragment elaboration, making it a versatile core for growing or linking strategies.

Conformational Analysis and Rigidity Studies

The presence of three rotatable bonds [2] attached to the inherently puckered cyclobutane ring creates a specific conformational landscape not present in analogs with two rotatable bonds. Computational or NMR-based conformational studies can exploit this compound to investigate how substituent-induced conformational preferences influence molecular recognition, providing design rules for chemists exploring cyclobutane-containing scaffolds [3].

Synthetic Methodology Development with a Sterically Hindered Motif

The target's combination of a sterically congested quaternary center bearing COOH and SMe groups, coupled with a transannular tert-butyl substituent, makes it a rigorous substrate for evaluating the scope and tolerance of new C–C or C–heteroatom bond-forming reactions. Methodologists can use this compound to demonstrate chemo- and regioselectivity advantages of their novel catalytic or stoichiometric transformations under realistic steric and electronic demands.

Application
Selection Property
Validation Focus
Hydrophobic pocket ligand design studies
Elevated lipophilicity and thioether oxidation handle
Permeability-solubility balance; target residence time assessment
Fragment-based library design
Fragment-like MW and TPSA with three functionalization vectors
Fragment elaboration feasibility; growth vector compatibility
Conformational analysis research
Multiple rotatable bonds on a puckered cyclobutane core
NMR or computational validation of conformational preferences
Synthetic methodology development
Sterically congested quaternary center with orthogonal functional groups
Reaction scope and selectivity under demanding steric conditions
Quote Request

Request a Quote for 3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.